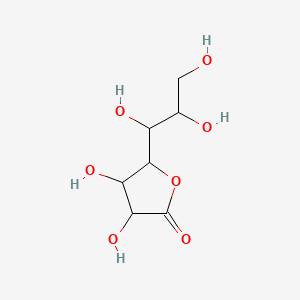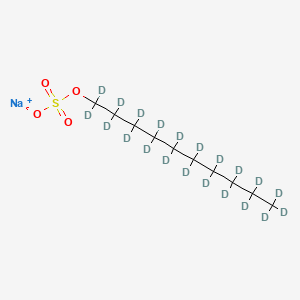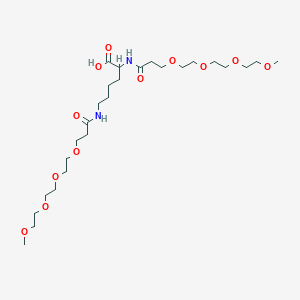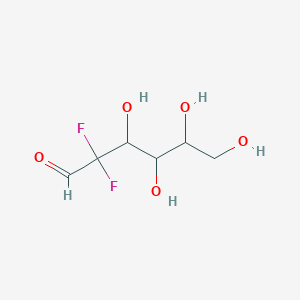![molecular formula C27H24F3NO4 B12303338 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12303338.png)
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(9H-fluorèn-9-ylméthoxycarbonylamino)-5-[2-(trifluorométhyl)phényl]pentanoïque est un composé organique complexe connu pour ses propriétés structurales uniques. Il est souvent utilisé dans la synthèse peptidique en raison de sa capacité à protéger les groupes amino pendant les réactions chimiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 2-(9H-fluorèn-9-ylméthoxycarbonylamino)-5-[2-(trifluorométhyl)phényl]pentanoïque implique généralement la protection des acides aminés à l'aide du groupe fluorenylméthoxycarbonyle (Fmoc). Ce processus peut être réalisé par la méthode de l'anhydride mixte utilisant le chlorure d'isobutoxycarbonyle ou la méthode du chlorure d'acide . Les conditions réactionnelles nécessitent souvent des solvants anhydres et des atmosphères inertes pour éviter les réactions secondaires indésirables.
Méthodes de production industrielle
La production industrielle de ce composé implique une synthèse à grande échelle utilisant des synthétiseurs peptidiques automatisés. Ces machines peuvent gérer plusieurs étapes du processus de synthèse, garantissant une pureté élevée et un rendement élevé du produit final .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-(9H-fluorèn-9-ylméthoxycarbonylamino)-5-[2-(trifluorométhyl)phényl]pentanoïque subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être utilisée pour introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut être utilisée pour éliminer les groupes fonctionnels contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent l'azide de sodium pour la formation d'azide, le chlorure d'isobutoxycarbonyle pour la protection, et divers agents oxydants et réducteurs .
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des cétones ou des alcools, tandis que les réactions de réduction peuvent produire des alcanes ou des amines .
Applications de la recherche scientifique
L'acide 2-(9H-fluorèn-9-ylméthoxycarbonylamino)-5-[2-(trifluorométhyl)phényl]pentanoïque a plusieurs applications de recherche scientifique :
Chimie : Utilisé dans la synthèse peptidique comme groupe protecteur pour les acides aminés.
Biologie : Employé dans l'étude des interactions protéine-protéine et des mécanismes enzymatiques.
Médecine : Étudié pour son utilisation potentielle dans le développement et les systèmes de délivrance de médicaments.
Industrie : Utilisé dans la production de produits pharmaceutiques et de produits chimiques fins.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-(9H-fluorèn-9-ylméthoxycarbonylamino)-5-[2-(trifluorométhyl)phényl]pentanoïque implique la protection des groupes amino pendant les réactions chimiques. Le groupe Fmoc est stable en milieu basique, mais peut être éliminé en milieu acide, permettant une déprotection sélective et une fonctionnalisation ultérieure . Cette propriété le rend précieux dans la synthèse de peptides et de protéines complexes .
Applications De Recherche Scientifique
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization . This property makes it valuable in the synthesis of complex peptides and proteins .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide (2S)-2-(9H-fluorèn-9-ylméthoxycarbonylamino)-2-[3-(trifluorométhyl)phényl]acétique
- Acide (S)-2-((((9H-fluorèn-9-yl)méthoxy)carbonyl)amino)-2-méthyldodéc-11-énoïque
Unicité
L'acide 2-(9H-fluorèn-9-ylméthoxycarbonylamino)-5-[2-(trifluorométhyl)phényl]pentanoïque est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent une stabilité et une sélectivité à la synthèse peptidique. Son groupe trifluorométhyle améliore sa réactivité et le distingue des autres acides aminés protégés par le Fmoc .
Propriétés
Formule moléculaire |
C27H24F3NO4 |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C27H24F3NO4/c28-27(29,30)23-14-6-1-8-17(23)9-7-15-24(25(32)33)31-26(34)35-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22,24H,7,9,15-16H2,(H,31,34)(H,32,33) |
Clé InChI |
SRYNVGIGPPLTPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303259.png)

![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)
![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)
![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)


![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)




![N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]](/img/structure/B12303356.png)
![benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12303359.png)
